SMIP004

Description

Overview of Primary Biological Systems Modulated by SMIP004 Research has revealed that this compound modulates several interconnected biological systems and pathways. Its primary reported activity is the inhibition of the SKP2 E3 ligase, leading to the upregulation of its substrates, notably p27 and p21tocris.comcaymanchem.comimmunomart.com. This action impacts cell cycle regulation, resulting in a G1 phase arrest in susceptible cellstocris.comcaymanchem.comoncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.com.

Beyond its role in the ubiquitin-proteasome system, this compound has been shown to induce disruption of mitochondrial respiration, leading to the formation of mitochondrial reactive oxygen species (ROS) oncotarget.comnih.govnih.govresearchgate.net. This oxidative stress, in turn, activates the unfolded protein response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum tocris.comcaymanchem.comoncotarget.comnih.govnih.govrndsystems.com. The induction of oxidative stress and UPR are significant aspects of this compound's mechanism of action, contributing to its biological effects, including the induction of apoptosis, particularly in cancer cells tocris.comcaymanchem.comoncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.com.

Furthermore, this compound has been reported to induce the proteasomal degradation of cyclin D1 and act as a CDK2 inhibitor tocris.comrndsystems.combio-techne.com. This further reinforces its impact on cell cycle progression. Studies have also indicated that this compound can induce autophagy tocris.comrndsystems.combio-techne.com.

While initially studied for its anti-cancer properties, particularly in prostate and breast cancer models oncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.comresearchgate.netbio-techne.com, this compound has also shown antidepressant-like activities in mouse models caymanchem.comresearchgate.net. This suggests potential modulation of neurological pathways as well. An analog, this compound-7, has been identified as an inhibitor of mitochondrial complex I, highlighting the continued exploration of this compound-related compounds and their effects on mitochondrial function researchgate.netprobechem.comsigmaaldrich.com.

The modulation of these diverse biological systems – including the ubiquitin-proteasome system, mitochondrial function, oxidative stress, unfolded protein response, cell cycle machinery, and potentially neurological pathways – underscores this compound's complexity and its utility as a chemical probe for investigating these fundamental cellular processes.

Key Research Findings Related to this compound

| Biological System/Pathway Modulated | Observed Effects | Relevant Findings |

| Ubiquitin-Proteasome System (SKP2) | Inhibition of SKP2 E3 ligase activity, Upregulation of p27 and p21. tocris.comcaymanchem.comimmunomart.com | This compound decreases SKP2 levels and stabilizes p27 and p21 in prostate cancer cells. caymanchem.com Targeting SKP2 is a strategy in cancer therapy. frontiersin.orgfrontiersin.orgresearchgate.net |

| Cell Cycle Regulation | G1 cell cycle arrest, Proteasomal degradation of Cyclin D1, CDK2 inhibition. tocris.comcaymanchem.comoncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.combio-techne.com | This compound decreases positive cell cycle regulators and upregulates cyclin-dependent kinase inhibitors, leading to G1 arrest. caymanchem.comoncotarget.comnih.govmedchemexpress.comimmunomart.com |

| Mitochondria | Disruption of mitochondrial respiration, Induction of mitochondrial ROS formation. oncotarget.comnih.govnih.govresearchgate.net | This compound initiates a pro-apoptotic pathway starting with mitochondrial disruption and oxidative stress. oncotarget.comnih.govnih.gov An analog, this compound-7, inhibits mitochondrial complex I. researchgate.netprobechem.comsigmaaldrich.com |

| Cellular Stress Response | Activation of the Unfolded Protein Response (UPR), Induction of oxidative stress. tocris.comcaymanchem.comoncotarget.comnih.govnih.govrndsystems.com | Oxidative stress induced by this compound triggers pathways leading to cell cycle arrest and apoptosis. nih.gov UPR signaling contributes to this compound-induced apoptosis. oncotarget.comnih.gov |

| Apoptosis | Induction of cancer cell-selective apoptosis. tocris.comcaymanchem.comoncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.com | This compound induces apoptosis in prostate cancer cells but not normal cells in vitro. tocris.comcaymanchem.comrndsystems.com The apoptotic pathway involves mitochondrial disruption and UPR activation. oncotarget.comnih.govnih.gov |

| Autophagy | Induction of autophagy. tocris.comrndsystems.combio-techne.com | This compound has been reported to induce autophagy. tocris.comrndsystems.combio-techne.com |

| Neurological System | Antidepressant-like activities observed in mouse models. caymanchem.comresearchgate.net | This compound reduced immobility time and increased sucrose (B13894) preference in a mouse model of depression. caymanchem.com |

| Cancer Growth Inhibition | Inhibition of prostate and breast cancer growth in vitro and in vivo models. oncotarget.comnih.govnih.govmedchemexpress.comrndsystems.comimmunomart.comresearchgate.netbio-techne.com | This compound potently inhibits the growth of prostate and breast cancer xenografts in mice. oncotarget.comnih.govnih.govmedchemexpress.comrndsystems.combio-techne.com It shows cancer cell-selective activity. tocris.comcaymanchem.commedchemexpress.comimmunomart.com |

Structure

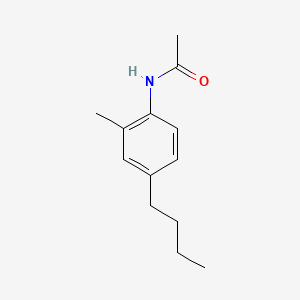

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-butyl-2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMECVBUGMWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372672 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-00-3 | |

| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-butyl-2-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Smip004 in Cellular Processes

Regulation of Cell Cycle Progression and Protein Homeostasis

SMIP004 intricately modulates the cell cycle machinery, leading to cell cycle arrest, primarily at the G1 phase. nih.govtocris.com This is achieved through a coordinated series of events that impact key regulatory proteins involved in cell cycle progression and protein turnover.

Inhibition of S-Phase Kinase-Associated Protein 2 (SKP2) E3 Ubiquitin Ligase Activity

A primary mechanism of this compound is the downregulation of S-Phase Kinase-Associated Protein 2 (SKP2), a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex. nih.govfishersci.com SKP2 is responsible for targeting various tumor suppressor proteins for proteasomal degradation. By inhibiting SKP2, this compound effectively disrupts this degradation process, leading to the accumulation of key cell cycle inhibitors. caymanchem.com The identification of this compound was, in fact, the result of a high-throughput screen for compounds that could elevate the levels of the SKP2 substrate, p27. nih.gov

| Target Protein | Effect of this compound | Cellular Function of Target |

| SKP2 | Downregulation/Inhibition | F-box protein component of SCF E3 ubiquitin ligase; targets cell cycle inhibitors for degradation. |

Stabilization of Cyclin-Dependent Kinase Inhibitors (p27Kip1 and p21Cip1)

A direct consequence of SKP2 inhibition by this compound is the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs), specifically p27Kip1 and p21Cip1. nih.govcaymanchem.comsigmaaldrich.com These proteins are natural substrates of the SKP2-containing E3 ligase complex. By preventing their degradation, this compound leads to increased intracellular levels of p27Kip1 and p21Cip1. caymanchem.com These CKIs then bind to and inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression. For instance, in various prostate cancer cell lines, treatment with this compound resulted in a notable upregulation of both p21 and p27 levels. sigmaaldrich.com

| Cell Line | Fold Increase in p21 | Fold Increase in p27 |

| LNCaP | 2.7 | 2.1 |

| PC3 | 1.7 | 1.1 |

| DU145 | 1.7 | 1.3 |

| HeLa | 1.1 | 1.1 |

Data represents the fold of control levels after 24-hour treatment with 40 µM this compound. sigmaaldrich.com

Modulation of Cyclin D1/CDK4 Pathway and Retinoblastoma Protein Phosphorylation

This compound also exerts its influence on the Cyclin D1/CDK4 pathway, a critical regulator of the G1 phase of the cell cycle. nih.gov Research has shown that this compound rapidly targets cyclin D1 for proteasomal degradation. nih.govoncotarget.com The reduction in cyclin D1 levels leads to decreased activity of its partner kinase, CDK4. The Cyclin D1/CDK4 complex is responsible for the initial phosphorylation of the Retinoblastoma protein (pRb). nih.govresearchgate.net This phosphorylation is a key step in releasing the transcription factor E2F to allow the expression of genes required for S-phase entry. embopress.org By diminishing Cyclin D1/CDK4 activity, this compound prevents the timely phosphorylation of pRb, thus maintaining its inhibitory grip on E2F. researchgate.net

Impact on E2F Transcriptional Activity and Cell Cycle Checkpoints (G1 Arrest)

The culmination of SKP2 inhibition, CKI stabilization, and Cyclin D1/CDK4 pathway disruption is the enforcement of the G1 cell cycle checkpoint. The retinoblastoma protein (pRb), in its hypophosphorylated state, binds to and sequesters the E2F family of transcription factors. nih.govimrpress.com This prevents the transcription of E2F target genes, which are essential for DNA replication and S-phase progression. oncotarget.com The sustained activity of the pRb-E2F repressor complex, facilitated by this compound's upstream actions, leads to a robust arrest of cells in the G1 phase of the cell cycle. nih.govnih.gov This G1 arrest is a characteristic cellular response to this compound treatment in susceptible cancer cell lines. sigmaaldrich.com

| Cell Line | % of Cells in G1 (Control) | % of Cells in G1 (with this compound) | % of Cells in S (Control) | % of Cells in S (with this compound) |

| LNCaP | 70.8% | 81.7% | 18.0% | 7.9% |

| PC3 | 42.2% | 58.5% | 26.7% | 14.3% |

| DU145 | 40.5% | 75.7% | 44.0% | 14.1% |

Data based on 24-hour treatment with 40 µM this compound. sigmaaldrich.com

Analysis of Cyclin-Dependent Kinase 2 (CDK2) Activity Suppression

In addition to its effects on CDK4, this compound also leads to the suppression of Cyclin-Dependent Kinase 2 (CDK2) activity. nih.govtocris.com This is a logical consequence of the stabilization of p27Kip1 and p21Cip1, as these CKIs are potent inhibitors of CDK2 complexes (Cyclin E/CDK2 and Cyclin A/CDK2). researchgate.net The inhibition of CDK2 activity further reinforces the G1 arrest and prevents the transition into the S phase, as CDK2 is crucial for initiating DNA replication.

Mitochondrial Dynamics and Oxidative Stress Response

Beyond its direct impact on the cell cycle, a significant aspect of this compound's mechanism of action involves the mitochondria. researchgate.net this compound induces the disruption of mitochondrial respiration, which leads to an increase in mitochondrial reactive oxygen species (ROS) and subsequent oxidative stress. nih.govoncotarget.com This mitochondrial dysfunction is a proximal event that triggers downstream signaling pathways leading to both cell cycle arrest and apoptosis. nih.govoncotarget.com The production of ROS can influence mitochondrial dynamics, affecting the balance between mitochondrial fission and fusion, which is crucial for maintaining cellular health. nih.govresearchgate.net The oxidative stress induced by this compound activates the unfolded protein response (UPR), further contributing to its anti-cancer effects. nih.govtocris.comoncotarget.com This cascade of events highlights that this compound's efficacy is not solely dependent on cell cycle machinery inhibition but also on its ability to induce a state of overwhelming cellular stress originating from the mitochondria. plos.org

Disruption of Mitochondrial Respiration and Bioenergetics

This compound directly impacts mitochondrial function, leading to a significant and rapid reduction in cellular energy production. nih.gov Studies have shown that the compound causes a pronounced decrease in both basal and maximal mitochondrial oxygen consumption. nih.gov This inhibition of the electron transport chain (ETC) consequently reduces the amount of ATP (adenosine triphosphate) produced by the mitochondria, although ATP levels may rebound after a couple of hours. nih.gov

Table 1: Effect of this compound on Mitochondrial Bioenergetics

| Parameter | Observation |

|---|---|

| Basal Mitochondrial Oxygen Consumption | Rapid and pronounced reduction nih.gov |

| Maximal Mitochondrial Oxygen Consumption | Rapid and pronounced reduction nih.gov |

Induction of Reactive Oxygen Species (ROS) Formation

A primary consequence of the this compound-induced disruption of the mitochondrial respiratory chain is the generation of oxidative stress. nih.gov Inhibition of the ETC is a well-established mechanism for the formation of mitochondrial reactive oxygen species (ROS). nih.gov Treatment with this compound leads to an increase in mitochondrial ROS formation in as little as 15 to 30 minutes. nih.gov This is accompanied by a rapid decrease in the ratio of reduced glutathione to its oxidized form (GSH/GSSG), indicating a state of significant oxidative stress within the cell. nih.gov Even a relatively small increase of about 40% in mitochondrial ROS has been shown to cause a dramatic decrease in cell viability. nih.gov

Table 2: this compound-Induced Oxidative Stress Markers

| Marker | Time of Onset | Effect |

|---|---|---|

| Mitochondrial ROS | 15-30 minutes | Increased formation nih.gov |

| GSH/GSSG Ratio | Rapid | Decreased nih.gov |

Role of Mitochondrial Complex I (NDUFS2 Subunit) Inhibition by this compound Analogs

Further investigation into the precise molecular target of this class of compounds has revealed that an analog, this compound-7, acts as a small molecule inhibitor of mitochondrial respiration complex I (NADH:ubiquinone oxidoreductase). nih.gov Unlike many other complex I inhibitors that target the quinone-binding site, this compound-7 and its metabolites exhibit an uncompetitive mechanism of inhibition. nih.gov This action involves a distinct N-terminal region of the catalytic subunit NDUFS2, leading to the rapid disassembly of complex I. nih.govresearchgate.net This specific interaction with the NDUFS2 subunit defines this compound-7 as part of an emerging class of ubiquinone uncompetitive complex I inhibitors. nih.gov

Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR) Activation

The oxidative stress initiated by this compound's effect on the mitochondria subsequently triggers the unfolded protein response (UPR), a major stress signaling pathway originating from the endoplasmic reticulum (ER). nih.gov When the capacity of the ER to fold proteins is overwhelmed, a condition known as ER stress, the UPR is activated to restore homeostasis or, if the stress is too severe, to initiate apoptosis. nih.govnih.gov this compound has been shown to cause a rapid, dose-dependent activation of all three primary branches of the UPR. nih.gov This activation is a key step linking the initial mitochondrial disruption to the eventual induction of apoptosis. nih.gov

Signaling Cascades Initiated by this compound-Induced UPR

This compound treatment initiates signaling through the three main UPR sensor proteins. nih.gov This is evidenced by the phosphorylation of eIF2α, which occurs within 3 hours, and the subsequent upregulation of the transcription factor CHOP after 6 hours. nih.gov The activation of another branch is marked by the upregulation of IRE1 within 9 hours, followed by the upregulation of the chaperone protein BiP (also known as GRP78) at 12 hours. nih.gov Notably, the splicing of the transcription factor XBP1 mRNA, a hallmark of IRE1 activation, can be detected as rapidly as 15 minutes after treatment with this compound. nih.gov

Table 3: Timeline of this compound-Induced UPR Activation

| UPR Event | Time Post-Treatment |

|---|---|

| XBP1 mRNA Splicing | 15 minutes nih.gov |

| eIF2α Phosphorylation | 3 hours nih.gov |

| CHOP Upregulation | 6 hours nih.gov |

| IRE1 Upregulation | 9 hours nih.gov |

Crosstalk with MAPK Activation and Apoptotic Pathways

While the UPR is initially a pro-survival response, severe or sustained ER stress, such as that induced by this compound, can switch its signaling to become pro-apoptotic. nih.govnih.gov A critical link in this transition is the activation of mitogen-activated protein kinase (MAPK) signaling pathways downstream of the UPR. nih.gov Research indicates that this compound-induced apoptosis occurs through ER stress mechanisms that trigger the activity of both JNK and p38, which are key MAPK family members. nih.gov This UPR-mediated activation of MAPK signaling has been identified as the primary pathway responsible for executing this compound-induced cancer cell apoptosis. nih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

The culmination of the cellular insults triggered by this compound is the induction of selective apoptosis in cancer cells. nih.gov The mechanistic journey begins with the disruption of mitochondrial respiration, leading to oxidative stress. nih.gov This oxidative stress then activates the UPR, which, under the severe insult caused by the compound, shifts from a survival pathway to a death signal. nih.gov The pro-apoptotic signaling is primarily channeled through the activation of the MAPK pathway downstream of the UPR. nih.gov This cascade, originating from the mitochondria and progressing through the ER, ultimately converges on the cellular machinery of programmed cell death, leading to apoptosis. nih.gov

Cancer Cell-Selective Apoptosis Mechanisms

This compound initiates a cascade of events that culminate in the programmed cell death of cancer cells, particularly demonstrated in human prostate cancer cells, while largely sparing normal cells. nih.govoncotarget.com This selectivity is attributed to its ability to exploit the unique metabolic and redox vulnerabilities inherent in many cancer cells. nih.govoncotarget.com The primary mechanism involves the disruption of mitochondrial function, leading to a pro-apoptotic state.

Mitochondrial Disruption and Oxidative Stress

The initial and critical event in this compound-induced apoptosis is the disruption of mitochondrial respiration. nih.govoncotarget.com This interference with the electron transport chain leads to a rapid increase in mitochondrial reactive oxygen species (ROS) and subsequent oxidative stress. nih.gov This surge in ROS creates a toxic intracellular environment that cancer cells, often already under high baseline oxidative stress, cannot overcome. The induction of oxidative stress by this compound is a key determinant of its selective toxicity. nih.govoncotarget.com

Activation of the Unfolded Protein Response (UPR)

The oxidative stress triggered by mitochondrial dysfunction leads to the activation of the Unfolded Protein Response (UPR). nih.gov The UPR is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. While initially a pro-survival mechanism, prolonged or overwhelming UPR activation can switch to a pro-apoptotic signal. nih.govmdpi.com In the context of this compound action, the UPR contributes to the apoptotic outcome, in part through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.govoncotarget.com

Dual-Pronged Attack on Cell Cycle and Survival

Following the induction of oxidative stress, this compound activates two distinct but coordinated pathways that effectively halt cell proliferation and promote cell death. nih.govoncotarget.com

Cell Cycle Arrest: this compound induces a G1 phase cell cycle arrest. nih.gov It achieves this by decreasing the levels of positive cell cycle regulators, such as Cyclin D1, Cyclin A, and CDK4. nih.gov Notably, it rapidly targets Cyclin D1 for degradation via the ubiquitin-proteasome pathway. nih.gov Concurrently, this compound upregulates cyclin-dependent kinase inhibitors (CKIs), including p21 and p27. nih.gov The upregulation of p27 is also linked to this compound's activity as an inhibitor of the SKP2 E3 ligase, which is responsible for p27's degradation. mdpi.com

Pro-Apoptotic Signaling: The second pathway involves the activation of pro-apoptotic signaling cascades downstream of the UPR, including the MAPK pathway, which directly contributes to the execution of apoptosis. nih.govoncotarget.com

| Key Molecular Event | Effect of this compound | Consequence |

|---|---|---|

| Mitochondrial Respiration | Disruption | Increased Reactive Oxygen Species (ROS), Oxidative Stress |

| Unfolded Protein Response (UPR) | Activation | Activation of pro-apoptotic signaling |

| MAPK Signaling | Activation | Promotion of Apoptosis |

| Cyclin D1 | Downregulation/Degradation | G1 Cell Cycle Arrest |

| p21 and p27 (CKIs) | Upregulation/Stabilization | G1 Cell Cycle Arrest |

| SKP2 E3 Ligase | Inhibition | Stabilization of p27 |

Activation of Autophagy via Beclin1 Ubiquitination Modulation

Beyond apoptosis, this compound also influences another critical cellular process: autophagy. Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components. Its role in cancer is complex, but its modulation is a key therapeutic strategy. This compound appears to activate autophagy by stabilizing a crucial autophagy-regulating protein, Beclin1.

The stability and activity of Beclin1 are tightly controlled by post-translational modifications, particularly ubiquitination. mdpi.com Ubiquitination can either tag a protein for degradation by the proteasome (typically via K48-linked polyubiquitination) or serve non-degradative, signaling roles (e.g., K63-linked polyubiquitination). mdpi.com

Research has identified the S-phase kinase-associated protein 2 (SKP2) as an E3 ligase that mediates the K48-linked poly-ubiquitination of Beclin1, thereby targeting it for proteasomal degradation. latrobe.edu.aunih.govliverpool.ac.uk By promoting the degradation of Beclin1, SKP2 acts as an attenuator of autophagy. latrobe.edu.aunih.gov

This compound has been identified as an inhibitor of SKP2. mdpi.comresearchgate.net By inhibiting the activity of the SKP2 E3 ligase, this compound prevents the ubiquitination and subsequent degradation of its substrates. mdpi.comlatrobe.edu.aunih.gov This leads to the stabilization and accumulation of Beclin1. latrobe.edu.aunih.gov Increased levels of stable Beclin1 enhance the formation of the PI3KC3 complex, a critical step in the initiation of autophagy. mdpi.com Therefore, this compound activates autophagy by modulating the ubiquitination of Beclin1, specifically by inhibiting its SKP2-mediated degradation. latrobe.edu.aunih.gov

| Protein/Process | Normal Function (in this context) | Effect of this compound | Cellular Outcome |

|---|---|---|---|

| SKP2 (E3 Ligase) | Mediates K48-linked ubiquitination of Beclin1, leading to its degradation. | Inhibition | SKP2 cannot ubiquitinate Beclin1. |

| Beclin1 Ubiquitination | Targeted for proteasomal degradation. | Decreased | Beclin1 is not marked for degradation. |

| Beclin1 Protein Level | Kept in check by SKP2-mediated degradation. | Stabilization and Accumulation | Increased availability to initiate autophagy. |

| Autophagy | Suppressed by SKP2 activity. | Activation/Enhancement | Increased autophagic flux. |

Preclinical Pharmacological Investigations and Therapeutic Implications of Smip004

Antineoplastic Efficacy in Oncological Models

Preclinical studies have explored the antineoplastic effects of SMIP004 across various cancer models, demonstrating its potential as an anti-cancer agent. nih.govrndsystems.comresearchgate.net

In Vitro Anti-Proliferative and Anti-Clonogenic Activities in Cancer Cell Lines

In vitro studies have shown that this compound can induce cancer cell-selective apoptosis and inhibit the growth of human prostate cancer cells. nih.govrndsystems.commedchemexpress.combio-techne.com this compound has been observed to decrease the levels of positive cell cycle regulators while upregulating cyclin-dependent kinase inhibitors, leading to G1 cell cycle arrest and inhibition of colony formation in soft agar. nih.govrndsystems.commedchemexpress.combio-techne.com The compound's effect on cell viability has been assessed in various cancer cell lines. For instance, in LNCaP prostate cancer cells, this compound induced cell death with an IC50 of 3.53 μM. nih.gov An analog, this compound-7, showed enhanced potency in inducing cell death in LNCaP-S14 cells (LNCaP cells with stable Skp2 overexpression) with an IC50 of 0.68 μM, compared to 3.53 μM for this compound in the same cell line. nih.gov In A549 lung cancer cells, this compound decreased cell viability with an IC50 of 500 nM after 24 hours. nih.gov

Table 1: In Vitro Activity of this compound and this compound-7 in Cancer Cell Lines

| Compound | Cell Line | SKP2 Expression Status | Assay | Endpoint | Result (IC50) | Reference |

| This compound | LNCaP | Normal | Cell Death | IC50 | 3.53 μM | nih.gov |

| This compound | LNCaP-S14 | Overexpressed | Cell Death | IC50 | 3.53 μM | nih.gov |

| This compound-7 | LNCaP-S14 | Overexpressed | Cell Death | IC50 | 0.68 μM | nih.gov |

| This compound | A549 | Not specified | Cell Viability | IC50 | 500 nM | nih.gov |

| This compound | LNCaP | Normal | Cell Cycle Arrest | G1 arrest | Not specified | nih.govrndsystems.commedchemexpress.com |

| This compound | Prostate Cancer Cells | Not specified | Colony Formation | Inhibition | Not specified | rndsystems.commedchemexpress.com |

In Vivo Tumor Growth Inhibition in Xenograft Models (e.g., Prostate and Breast Cancer)

This compound has demonstrated potent inhibitory effects on tumor growth in preclinical in vivo models, including prostate and breast cancer xenografts in mice. nih.govrndsystems.comresearchgate.netmedchemexpress.combio-techne.com Treatment with this compound-7, an analog of this compound, for three weeks significantly inhibited tumor growth in the MDA MB-231 breast cancer xenograft model, resulting in approximately a 5-fold reduction in tumor volume without significant changes in body weight. nih.gov In a LAPC4 prostate cancer xenograft model, this compound-7 exhibited profound tumor inhibitory activity, with a majority of animals showing lower tumor volumes after 7 days of treatment. nih.gov These findings suggest that this compound and its analogs possess in vivo anti-cancer activity in these models. nih.govrndsystems.comresearchgate.netmedchemexpress.combio-techne.com

Selective Targeting of Cancer Stem-Like Cells (CSCs) and 3D Culture Efficacy

Research indicates that this compound-7, an analog of this compound, selectively targets breast cancer stem-like cells (CSCs). aacrjournals.org CSCs are considered to play a role in tumor relapse and metastasis and are often resistant to conventional therapies. aacrjournals.org this compound-7 has shown enhanced anti-cancer activity in 3D culture models, such as mammosphere assays, compared to conventional 2D monolayer cell cultures. aacrjournals.org This is significant because 3D culture models are suggested to be more clinically relevant as they better simulate the tumor microenvironment and can enrich cancer cell phenotypes, including CSCs. aacrjournals.orggoogle.comresearchgate.netoncotarget.comnih.gov this compound-7 potently inhibited the propagation of triple-negative breast cancer (TNBC)-derived CSCs, with an IC50 of 1 μM in the mammosphere assay. aacrjournals.org These results suggest that this compound-7 targets the metabolic vulnerabilities of breast CSCs, specifically their dependence on mitochondrial function, by inhibiting oxidative phosphorylation. aacrjournals.org

Modulation of Chemotherapy Resistance and Sensitization Strategies

This compound has shown potential in overcoming chemotherapy resistance, a major challenge in cancer treatment. frontiersin.orgresearchgate.netfrontiersin.org

Reversal of Paclitaxel (B517696) Resistance in Lung Cancer and Prostate Cancer

Studies have demonstrated that inhibition of Skp2 by this compound can sensitize cancer cells to paclitaxel. nih.govfrontiersin.orgresearchgate.net Paclitaxel is a chemotherapy medication used to treat various cancers, including lung and breast cancer, and works by stabilizing microtubules. wikipedia.orgfishersci.camims.comguidetopharmacology.org High Skp2 expression has been linked to paclitaxel resistance in lung cancer cells. researchgate.net Treatment with this compound has been shown to sensitize non-small cell lung cancer cell lines, such as A549 and NCI-H1975, to paclitaxel. nih.govfrontiersin.orgresearchgate.net In A549 cells, while 100 nM paclitaxel alone did not significantly reduce cell viability, the combination of 100 nM paclitaxel with 50 nM this compound significantly decreased cell viability, suggesting a synergistic effect in overcoming paclitaxel resistance. nih.gov Similarly, Skp2 is also related to paclitaxel resistance in prostate cancer cells. nih.govresearchgate.net Although specific data for this compound reversing paclitaxel resistance in prostate cancer cell lines was not explicitly detailed in the provided abstracts, the known role of Skp2 in prostate cancer and its relation to paclitaxel resistance, coupled with this compound's function as a Skp2 inhibitor, suggests a potential for similar effects. nih.govresearchgate.net

Neuropharmacological and Antidepressant-Like Activities of this compound

Beyond its antineoplastic properties, this compound has also been investigated for its neuropharmacological effects, specifically its potential antidepressant-like activities. researchgate.netresearchgate.netnih.govnih.govmedchemexpress.com Studies in mouse models have indicated that this compound exhibits antidepressant-like effects. researchgate.netnih.govnih.gov In naïve mice, the antidepressant-like activity of this compound was observed after chronic administration and at specific dosages. researchgate.netnih.gov this compound treatment also reversed depression-like behaviors induced by chronic unpredictable stress (CUS) in mice, as measured by tests such as the tail suspension test (TST), forced swim test (FST), and sucrose (B13894) preference test (SPT). researchgate.netnih.gov Combined administration of this compound and fluoxetine, a known antidepressant, was found to induce coordinated antidepressant-like effects in naïve mice. researchgate.netnih.gov These effects appear to be specific to antidepressant activity and were not associated with changes in locomotor activity. researchgate.netnih.gov The mechanism underlying the antidepressant-like effects of this compound may involve the stabilization of Xic1 by inhibiting Skp2, which is thought to enhance neurogenesis in the hippocampus. researchgate.net

Table 2: Antidepressant-Like Activity of this compound in Mouse Models

| Model Type | Treatment Regimen | Behavioral Test | Observed Effect | Reference |

| Naïve Mice | Chronic administration (time- and dose-dependent) | TST, FST, SPT | Antidepressant-like activity observed at day 11 and dosages of 2 and 4 mg/kg. | researchgate.netnih.gov |

| Naïve Mice | Three times in 24h (24, 5, 1 h before test) | TST, FST | Antidepressant-like activities at 2 mg/kg. | researchgate.netnih.gov |

| Naïve Mice | Acute treatment (1 h before test) | TST, FST | No antidepressant-like activity observed. | researchgate.netnih.gov |

| Naïve Mice | Combined this compound (2 mg/kg) + Fluoxetine (10 mg/kg) | TST, FST | Coordinated antidepressant-like effects. | researchgate.netnih.gov |

| CUS-treated Mice | Long-term treatment (2 mg/kg) | TST, FST, SPT | Reversed CUS-induced increase in immobility time and decrease in sucrose preference. | researchgate.netnih.gov |

| CUS-treated Mice | Long-term treatment (1 mg/kg) | TST, FST, SPT | No reversal of CUS-induced behaviors observed. | researchgate.netnih.gov |

| Non-stressed Mice | Administration (time-dependent) | Not specified | Antidepressant-like effect starting 8 days after administration (5 mg/kg). | nih.gov |

| Non-stressed Mice | Administration (dose-dependent) | Not specified | Antidepressant-like effects at 5 and 10 mg/kg, but not 1 mg/kg. | nih.gov |

| Chronically Stressed Mice | Administration | Not specified | Attenuated depression-like behaviors (5 mg/kg). | nih.gov |

Antiviral Properties: Reduction of MERS-CoV Replication

Preclinical investigations have explored the potential of this compound as an antiviral agent against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Studies have indicated that this compound can influence the cellular processes hijacked by the virus for replication. Specifically, inhibition of S-phase kinase-associated protein 2 (SKP2) with this compound has been shown to reverse the effects induced by MERS-CoV infection and lead to a decrease in viral load. researchgate.net This suggests a potential mechanism by which this compound could interfere with the viral life cycle or the host cell's response to infection.

While research on MERS-CoV treatments is ongoing, with various antiviral strategies and vaccine candidates in preclinical and clinical stages, this compound's observed effect on viral load reduction through SKP2 inhibition highlights a specific pathway of interest for further investigation into its antiviral capabilities against this particular coronavirus. news-medical.netwho.intdzif.depensoft.net

Dermatological Relevance: Attenuation of Keratinocyte Hyperproliferation in Psoriasis Models

This compound has also demonstrated relevance in dermatological research, particularly concerning conditions characterized by excessive keratinocyte proliferation, such as psoriasis. Psoriasis is an immune-mediated disease involving epidermal hyperproliferation and abnormal keratinocyte differentiation. mdpi.comdovepress.comlifelinecelltech.com

Studies utilizing imiquimod (B1671794) (IMQ)-induced psoriasis-like dermatitis models in mice have shown that treatment with this compound can effectively alleviate symptoms associated with the condition. researchgate.net Research findings indicate that this compound treatment leads to a significant reduction in epidermal thickness, a key characteristic of psoriasis. researchgate.net This effect is associated with the compound's ability to downregulate the protein level of SKP2 and, consequently, increase the expression of P27 Kip1. researchgate.netresearchgate.net The aberrant upregulation of SKP2 is implicated in promoting keratinocyte hyperproliferation in psoriasis. researchgate.net By inhibiting SKP2, this compound can significantly ease epidermis hyperplasia in vivo, suggesting a mechanism involving the SKP2-P27 Kip1 axis in attenuating keratinocyte hyperproliferation. researchgate.net

Detailed research findings from these models demonstrate that this compound treatment can efficiently relieve IMQ-induced psoriasis-like dermatitis compared to control groups. researchgate.net The observed reduction in epidermal thickness and modulation of SKP2 and P27 Kip1 protein levels provide preclinical evidence for this compound's potential in managing the hyperproliferative aspects of psoriasis. researchgate.net

| Study Model | Treatment Group | Key Finding |

| IMQ-induced psoriasis-like mice | This compound treated | Efficient relief of dermatitis symptoms. researchgate.net |

| IMQ-induced psoriasis-like mice | This compound treated | Significant reduction in epidermal thickness. researchgate.net |

| In vivo models | This compound application | Downregulation of SKP2 protein level. researchgate.net |

| In vivo models | This compound application | Increased expression of P27 Kip1. researchgate.net |

| In vivo models | SKP2 suppression | Significant easing of epidermis hyperplasia. researchgate.net |

These preclinical results suggest that targeting SKP2 with compounds like this compound could be a promising therapeutic strategy for the treatment of psoriasis by mitigating keratinocyte hyperproliferation. researchgate.net

Structure Activity Relationships and Analog Development for Smip004

Derivation and Characterization of SMIP004 Analogs (e.g., this compound-7)

The identification of this compound as a compound with desirable biological activity prompted the investigation of its structure-activity relationship (SAR) and the development of analogs to potentially enhance potency or selectivity. This compound was initially discovered through a chemical genetics approach utilizing a high-throughput screen designed to identify compounds that restore the expression of the cyclin-dependent kinase inhibitor p27Kip1. This screening platform measured endogenous nuclear p27 levels in LNCaP prostate cancer cells engineered to overexpress SKP2, a key ubiquitin ligase targeting p27 for degradation.

Among the analogs derived and characterized, this compound-7 has been highlighted as a more potent derivative of the parental compound. While the precise synthetic routes for all this compound analogs are not detailed in the provided information, studies indicate that this compound-7 was obtained commercially, similar to this compound itself. Characterization of these analogs involves assessing their effects on various cellular pathways and their potency in relevant biological assays. For instance, this compound-7 was found to evoke identical cellular pathways as this compound but demonstrated a twofold lower IC50 value in cellular assays. Other analogs, such as P53802 and AB132168, have been mentioned in comparative studies, indicating the exploration of chemical space around the this compound scaffold to understand how structural changes impact activity.

Correlating Structural Modifications with Biological Potency and Selectivity

Structure-activity relationship studies for this compound and its analogs aim to correlate specific structural features with observed biological effects, including potency in inhibiting cancer cell growth and selectivity between cancer and normal cells. This compound itself is characterized by an acetamide (B32628) group attached to a substituted phenyl ring, with a butyl chain and a methyl group at specific positions.

The increased potency of this compound-7 compared to this compound suggests that the structural modification differentiating these two compounds is crucial for enhancing activity. While the exact structural difference is not consistently named across all sources, the depicted structures show this compound as having an acetamide group (acetyl attached to the amine), while this compound-7 is depicted with a propanamide group (propionyl attached to the amine) on the same substituted phenyl ring. This change from an acetyl to a propionyl group appears to contribute to the observed increase in potency, resulting in a twofold lower IC50 for this compound-7.

Further SAR insights come from comparing active compounds like this compound and this compound-7 with inactive analogs such as P53802 and AB132168. Although the structures of these inactive analogs are not provided in the search results, their lack of activity in assays where this compound and this compound-7 are active would help delineate the essential pharmacophore of the this compound series.

The selectivity of this compound for cancer cells over normal fibroblasts has been noted, indicating a therapeutic window. Understanding the structural basis for this selectivity is a key aspect of SAR. While the precise structural determinants of this selectivity are not fully elucidated in the provided text, it is an important consideration in the development of this compound analogs.

The mechanism of action of this compound involves multiple pathways, including the downregulation of SKP2, upregulation of p21 and p27, induction of cyclin D1 degradation, inhibition of CDK2 activity, induction of oxidative stress, and activation of the unfolded protein response (UPR). This compound-7 has been shown to target mitochondrial complex I (NADH:ubiquinone oxidoreductase) by an uncompetitive mechanism involving the NDUFS2 subunit. Future SAR studies would likely explore how modifications to the this compound scaffold influence the engagement and inhibition of these specific targets and downstream pathways, thereby refining the understanding of which structural elements are responsible for different aspects of its complex biological activity.

Here is a table summarizing the relative potency of this compound and this compound-7:

| Compound | IC50 (LNCaP-S14 cells) | Relative Potency (vs this compound) |

| This compound | 1.09 µM | 1x |

| This compound-7 | 0.62 µM | ~2x more potent |

Insights from High-Throughput Screening and Chemical Genetics Approaches

The discovery of this compound is a direct outcome of applying high-throughput screening (HTS) and chemical genetics approaches to identify small molecules that modulate specific biological pathways. The initial HTS was designed to find compounds that could restore p27 levels in cancer cells where p27 is typically downregulated. This involved a cell-based assay measuring endogenous nuclear p27 in LNCaP prostate cancer cells overexpressing SKP2.

This chemical genetics strategy, which uses small molecules to perturb protein function and study biological processes, proved effective in identifying this compound as a "small molecule inhibitor of p27 depletion" (SMIP). The screen of a chemical library containing thousands of compounds led to the identification of this compound and SMIP001 as molecules that increased nuclear p27 levels.

HTS platforms enable the rapid screening of large chemical libraries, facilitating the discovery of novel chemotypes with desired biological activities. The this compound discovery highlights how HTS, coupled with a well-designed cell-based assay reflecting a relevant biological mechanism (p27 depletion in cancer), can successfully identify lead compounds.

Chemical genetics complements traditional genetic approaches by using small molecules as probes to dissect complex biological pathways. The identification of this compound through this method allowed researchers to investigate the consequences of restoring p27 levels and inhibiting SKP2 activity in cancer cells. Subsequent research using this compound helped reveal its multifaceted mechanism of action, extending beyond just p27 regulation to include mitochondrial effects and UPR activation.

The application of these approaches to this compound and its analogs has provided valuable insights into potential therapeutic strategies targeting cell cycle dysregulation and mitochondrial metabolism in cancer. The identification of this compound-7 as a more potent analog through follow-up studies demonstrates the iterative nature of drug discovery, where initial HTS hits are optimized through SAR studies and the synthesis and testing of analogs.

| Approach | Key Contribution to this compound Research |

| High-Throughput Screening | Identification of this compound from a large chemical library based on its ability to upregulate p27. |

| Chemical Genetics | Use of this compound as a molecular probe to study the consequences of p27 restoration and SKP2 inhibition. |

Advanced Methodologies and Future Research Directions for Smip004

Integrative Omics Approaches in SMIP004 Mechanistic Studies (Proteomic and Transcriptomic Profiling)

Integrative omics approaches, specifically proteomic and transcriptomic profiling, offer powerful means to comprehensively analyze the cellular responses to this compound at a systems level. Proteomic profiling enables the large-scale identification and quantification of proteins, providing insights into changes in protein abundance, post-translational modifications, and pathway activation. mdpi.comfrontiersin.org Transcriptomic profiling, commonly performed using RNA-Seq, allows for the analysis of the complete set of RNA transcripts, revealing alterations in gene expression, alternative splicing, and the activation of specific transcriptional programs. contactderm.orgwikipedia.org

Early investigations into this compound's mechanism of action utilized both chemical genomic and proteomic profiling. A quantitative proteomic analysis of prostate cancer cells following a brief 3-hour exposure to this compound demonstrated significant changes in the levels of numerous proteins. nih.gov Specifically, this compound treatment resulted in the upregulation of 580 proteins and the downregulation of 168 proteins (with a fold change of 1.2 and p ≤ 0.05). nih.gov This proteomic data suggested that this compound influenced mitochondrial activity. nih.gov

Transcriptomic profiling was also conducted on LNCaP-S14 cells treated with this compound for 24 hours. nih.gov This analysis provided insights into global gene expression alterations over a longer duration and allowed for comparisons with the effects of other cytotoxic agents. nih.gov The transcriptomic data indicated a suppression of androgen receptor (AR) signaling, characterized by the notable downregulation of key AR target genes, including KLK2, KLK3/PSA, HOXB13, and NKX3-1. nih.gov The transcriptomic profile also revealed activation of the unfolded protein response (UPR), evidenced by the upregulation of genes associated with all three branches of the UPR (eIF2α phosphorylation, CHOP, IRE1, and BIP). nih.gov

Future research can employ more sophisticated integrative omics strategies. Combining quantitative proteomic data with transcriptomic data can help establish correlations between changes at the RNA level and alterations in protein abundance and activity, providing a more holistic view of the cellular response. researchgate.netfrontiersin.org Time-course omics experiments can capture the dynamic effects of this compound, illustrating the temporal activation or suppression of specific pathways. elifesciences.org Furthermore, phosphoproteomic analysis could yield detailed information on the activity of kinases and the signaling cascades triggered by this compound, particularly those related to MAPK and UPR signaling. nih.govnih.gov

Data generated from integrated omics studies could be presented in interactive tables, illustrating differentially expressed genes and proteins, enriched pathways, and their temporal dynamics following this compound treatment.

Identification of Additional Direct Molecular Targets and Off-Targets

Although this compound has been identified as an SKP2 inhibitor and its effects on mitochondrial function and the UPR are documented, the precise direct molecular target(s) responsible for initiating these events have not been fully elucidated. nih.govmedchemexpress.comrndsystems.comscispace.com Identifying these targets is crucial for understanding the compound's primary mechanism of action and for potential optimization.

Given the rapid kinetics with which this compound inhibits mitochondrial ATP production and stimulates mitochondrial reactive oxygen species (ROS) (within 5-30 minutes), it has been hypothesized that the compound directly interferes with the electron transport chain (ETC). nih.gov This suggests a potential mechanism similar to that of elesclomol, which broadly affects mitochondrial electron transport. nih.gov Further research is necessary to confirm this hypothesis and pinpoint the specific component(s) of the ETC or other mitochondrial proteins with which this compound directly interacts.

Advanced methodologies for target identification include:

Affinity-based pull-down assays: Utilizing immobilized this compound or a derivative to isolate interacting proteins from cell lysates, followed by identification using mass spectrometry.

Chemical proteomics: Employing photoaffinity labeling or other chemical probes based on this compound to covalently label interacting proteins in living cells, followed by enrichment and mass spectrometry.

CRISPR-based screening: Using CRISPR/Cas9 technology to systematically knock out or activate genes to identify those that influence cellular sensitivity or resistance to this compound.

Furthermore, comprehensive off-target profiling is essential to understand the full range of this compound's interactions and potential unintended effects. While this compound has shown selective apoptosis induction in cancer cells in vitro, off-target effects could be relevant in a more complex in vivo setting. nih.govcaymanchem.com Methodologies for off-target identification include:

Kinase inhibitor profiling: Testing this compound against a broad panel of kinases to identify any unintended kinase inhibition.

GPCR screening: Assessing interactions with G protein-coupled receptors.

Phenotypic screening across diverse cell lines: Evaluating the effects of this compound on a wide variety of cell types to identify unexpected sensitivities or responses.

Identifying both direct targets and off-targets will provide a more complete understanding of this compound's pharmacological profile and guide strategies for improving its specificity and efficacy.

Development of Predictive Biomarkers for this compound Sensitivity

Identifying biomarkers that can predict which patients or tumors are most likely to respond to this compound treatment is crucial for implementing personalized medicine approaches. Given this compound's mechanism involving mitochondrial disruption, oxidative stress, UPR activation, and SKP2 inhibition, potential biomarkers could be linked to these pathways.

Based on existing research, several factors appear to influence sensitivity to this compound:

SKP2 expression levels: this compound was initially discovered in a screen using prostate cancer cells overexpressing SKP2, and its inhibitory effect was more pronounced in these cells compared to those with normal SKP2 expression. frontiersin.orgresearchgate.net This suggests that elevated SKP2 levels could serve as a predictive marker for sensitivity.

Mitochondrial function and redox state: Since this compound targets mitochondrial respiration and induces oxidative stress, baseline mitochondrial activity, levels of reactive oxygen species, or the expression of genes involved in antioxidant defense could potentially serve as predictive biomarkers.

UPR pathway status: The activation of the UPR is a key event in this compound-induced apoptosis. nih.govnih.gov Markers of UPR activation, such as the phosphorylation status of eIF2α or the expression levels of UPR-related chaperones like BIP/Grp78 or transcription factors like CHOP, might predict response. nih.gov

Androgen Receptor signaling: this compound suppresses AR signaling. nih.gov In prostate cancer, the status of AR expression or the expression of its target genes could potentially correlate with response.

Future research should focus on validating these potential biomarkers and identifying new ones through:

Retrospective analysis of preclinical models: Correlating molecular profiles (genomic, transcriptomic, proteomic) of cell lines and xenografts with their sensitivity to this compound.

Prospective studies in relevant disease models: Measuring potential biomarker levels before and after this compound treatment and correlating them with treatment response.

Liquid biopsies: Exploring the potential of using markers from blood or other bodily fluids (e.g., circulating tumor DNA, extracellular vesicles) for less invasive biomarker assessment.

Developing a panel of predictive biomarkers could aid in stratifying patients and optimizing the clinical application of this compound.

Exploration of Combination Therapeutic Regimens with this compound

Combining this compound with other therapeutic agents could potentially lead to enhanced efficacy, overcome resistance mechanisms, and allow for lower effective doses, potentially reducing toxicity. The known mechanisms of this compound suggest several potential combination strategies.

Combining with agents targeting complementary pathways: Given this compound's impact on mitochondrial function, oxidative stress, and UPR, combining it with agents that modulate these pathways could be synergistic. For example, combining with other inducers of mitochondrial stress or UPR, or with inhibitors of antioxidant pathways, might enhance its cytotoxic effects.

Combining with standard-of-care therapies: Exploring combinations with existing chemotherapy, radiotherapy, or targeted therapies relevant to the cancer types where this compound shows activity (e.g., prostate and breast cancer). This compound has been shown to sensitize non-small-cell lung cancer cell lines to Paclitaxel (B517696). frontiersin.orgresearchgate.net An SKP2 inhibitor like this compound may also exhibit synergistic effects with other drugs and could potentially resensitize drug-resistant cancers. researchgate.net

Combining with agents targeting the cell cycle: this compound induces G1 cell cycle arrest and targets cyclin D1 for degradation. nih.govrndsystems.comcaymanchem.com Combinations with inhibitors of other cell cycle regulators or checkpoints could be explored.

Combining with AR pathway inhibitors: In AR-driven cancers like prostate cancer, combining this compound with androgen deprivation therapy or next-generation AR inhibitors could provide a more comprehensive blockade of AR signaling. nih.gov

Preclinical studies are essential to evaluate the potential for synergistic interactions, assess the efficacy of combinations in relevant models, and investigate the underlying mechanisms of synergy. High-throughput screening of drug libraries in combination with this compound can help identify promising combinations. unife.it

Translational Research and Clinical Development Potential

This compound has demonstrated potent inhibition of prostate and breast cancer xenograft growth in mice, indicating its in vivo efficacy. nih.govnih.govmedchemexpress.com The use of a more potent analog, this compound-7, in these studies, which elicited identical cellular pathways as the parental compound, highlights the potential for structural optimization to improve pharmacological properties. nih.gov

Translational research for this compound involves advancing from these preclinical findings towards potential clinical application. Key steps include:

Detailed pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, excretion, and the biological effects of this compound and its analogs in relevant animal models to inform dosing and scheduling in future clinical trials.

Toxicology studies: Conducting comprehensive safety assessments in animal models to identify potential toxicities and determine the maximum tolerated dose. (Note: Specific safety/adverse effect profiles are excluded from this article as per instructions, but the necessity of such studies is relevant to translational potential).

Formulation development: Developing suitable pharmaceutical formulations for administration in humans.

Selection of target patient populations: Based on preclinical efficacy and identified biomarkers, defining the specific cancer types and patient subsets that are most likely to benefit from this compound treatment.

Design of early-phase clinical trials: Planning Phase I studies to assess safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects.

Q & A

Q. What is the mechanism by which SMIP004 induces apoptosis in prostate cancer cells?

this compound selectively triggers apoptosis in prostate cancer cells by inhibiting the SKP2 E3 ligase, leading to SKP2 degradation and subsequent stabilization of the tumor suppressor p27. This destabilizes mitochondrial function, inducing oxidative stress and activating the unfolded protein response (UPR) via IRE1, eIF2α-P, BIP, and CHOP pathways . Methodologically, validate this using Western blotting to monitor protein dynamics (e.g., Figure A-C in ) and ROS quantification assays.

Q. Which key proteins are modulated by this compound in cancer cells?

this compound upregulates UPR markers (IRE1, eIF2α-P, BIP, CHOP) and stabilizes p27 while downregulating SKP2. These effects are dose- and time-dependent, as shown in concentration-gradient and time-course experiments ( , Figures A-D). Use inhibitors like SP600125 (JNK inhibitor) and SB203580 (p38 MAPK inhibitor) to dissect pathway-specific contributions .

Q. How does this compound achieve selectivity for cancer cells over normal cells?

this compound exploits the heightened oxidative stress tolerance threshold of cancer cells. It increases mitochondrial ROS by 40%, pushing cancer cells beyond their survival limit while sparing normal cells with lower baseline ROS . Validate selectivity via comparative viability assays (e.g., MTT) on cancer vs. normal cell lines.

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying this compound's effects?

- Dose-response curves : Test concentrations ranging from 0.1–50 μM ( , Figure A).

- Time-course analysis : Monitor effects at 3–72 hours to capture early UPR activation (e.g., CHOP upregulation at 6 hours) and late apoptosis ( , Figure B-D).

- Combination therapies : Co-administer this compound with autophagy inhibitors (e.g., chloroquine) to assess synergistic effects .

Q. How to reconcile contradictory data on this compound's effects on DNA fragmentation and cell viability?

(Figure G-H) shows reduced DNA fragmentation but increased cell death, suggesting this compound may induce non-canonical apoptosis or autophagy crosstalk. Address this by:

Q. What experimental strategies can elucidate cross-talk between this compound-induced apoptosis and autophagy?

this compound stabilizes BECN1 (a key autophagy protein) by inhibiting SKP2-mediated ubiquitination. Use genetic knockdown (siRNA for BECN1 or SKP2) or pharmacological inhibitors (e.g., 3-MA for autophagy) to dissect this interplay. Track outcomes via tandem fluorescent LC3 reporters and apoptosis assays .

Q. How to validate this compound's target specificity in vivo?

- Xenograft models : Administer this compound (e.g., 10 mg/kg/day) to prostate cancer-bearing mice and monitor tumor regression via bioluminescence imaging .

- Biomarker analysis : Quantify SKP2, p27, and UPR markers in tumor tissues using immunohistochemistry .

Q. What methodologies address this compound's translational challenges from in vitro to in vivo systems?

Q. How can researchers design studies to explore this compound's efficacy in hormone-resistant cancers?

this compound reduces androgen receptor (AR) levels in castration-resistant prostate cancer (CRPC). Use CRPC cell lines (e.g., LNCaP-abl) and AR-negative models to isolate AR-dependent vs. independent mechanisms. Combine this compound with enzalutamide (AR antagonist) to test synergy .

Q. What statistical approaches are critical for analyzing this compound's dose- and time-dependent effects?

- Two-way ANOVA : Compare protein expression across multiple concentrations and time points.

- Survival analysis : Use Kaplan-Meier curves for in vivo tumor progression data.

- ROS quantification : Apply nonlinear regression to model ROS thresholds for apoptosis .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.